molecular formula C8H16N2 B2749234 5-Azaspiro[3.5]nonan-8-amine CAS No. 929971-77-7

5-Azaspiro[3.5]nonan-8-amine

Cat. No.: B2749234
CAS No.: 929971-77-7
M. Wt: 140.23
InChI Key: OPLQNSCSJKGABY-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonan-8-amine is a valuable spirocyclic amine compound with the CAS number 929971-77-7 and a molecular formula of C8H16N2 . This organic building block features a unique spiro[3.5]nonane scaffold that provides structural rigidity and three-dimensionality, making it a promising intermediate in medicinal chemistry and drug discovery for constructing novel molecules . Spirocyclic structures like this one are of significant interest in pharmaceutical research due to their potential to improve the physicochemical and pharmacokinetic properties of lead compounds. As a primary amine, it is readily available for further functionalization through reactions such as amide bond formation or reductive amination. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is classified with the hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be followed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.5]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,10H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLQNSCSJKGABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Azaspiro 3.5 Nonan 8 Amine and Its Analogues

Strategies for Constructing the 5-Azaspiro[3.5]nonane Ring System

The construction of the 5-azaspiro[3.5]nonane ring system is a key challenge in the synthesis of 5-azaspiro[3.5]nonan-8-amine and its derivatives. Various synthetic approaches have been developed to assemble this unique spirocyclic architecture, each with its own advantages and limitations.

Cyclization Reactions in Spirocyclic Amine Synthesis

Intramolecular cyclization reactions are a cornerstone in the synthesis of spirocyclic amines. These reactions involve the formation of a new ring by connecting two reactive centers within the same molecule. In the context of 5-azaspiro[3.5]nonane synthesis, this often involves the formation of the piperidine (B6355638) ring onto a pre-existing cyclobutane (B1203170) core, or vice versa.

A common strategy involves the use of a key intermediate, tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate. This commercially available compound provides a direct precursor to the desired amine via reductive amination. The synthesis of this intermediate itself likely relies on multi-step cyclization processes. One patented method for a related 2,5-dioxa-8-azaspiro[3.5]nonane involves the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by an intramolecular cyclization and subsequent reduction and deprotection steps evitachem.com. This highlights the general principle of building a linear precursor containing the necessary functionalities and then inducing cyclization to form the spirocyclic core.

Reductive amination of the ketone intermediate is a widely used method for the synthesis of amines. This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation.

Ring-Closing Metathesis (RCM) Approaches to Azaspirocycles

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic and spirocyclic compounds, including azaspirocycles acs.org. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of two terminal alkenes to form a new cycloalkene and a volatile ethylene (B1197577) byproduct acs.org.

While direct application of RCM to the synthesis of this compound is not extensively documented, the general principles of RCM are applicable. A hypothetical RCM approach could involve a precursor containing two strategically placed vinyl or allyl groups, which upon metathesis would form the piperidine ring of the 5-azaspiro[3.5]nonane system. The choice of catalyst and reaction conditions would be crucial to ensure high yields and selectivity.

Challenges in RCM include potential catalyst poisoning by amine functionalities, which can often be overcome by using N-protected substrates. The stereochemical outcome of the newly formed double bond would also need to be considered and potentially controlled.

Multicomponent Reactions for N-Heterospirocycle Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of N-heterospirocycles. These reactions allow for the rapid construction of molecular complexity from simple starting materials.

One notable example is the stereoselective synthesis of spirocyclic pyrrolidines and related structures through a one-pot, three-component reaction involving an α,β-unsaturated carbonyl compound, an amino acid, and a dipolarophile nih.govrsc.org. While not directly applied to 5-azaspiro[3.5]nonane, this methodology demonstrates the potential of MCRs in constructing spirocyclic amine frameworks. The reaction proceeds via the in situ generation of an azomethine ylide from the amino acid and the carbonyl compound, which then undergoes a [3+2] cycloaddition with the dipolarophile to afford the spirocyclic product with high stereoselectivity nih.gov.

Adapting such an MCR strategy to the synthesis of the 5-azaspiro[3.5]nonane system would require the careful design of starting materials that would lead to the desired six-membered piperidine ring fused to a cyclobutane ring at the spiro center.

Reformatsky Reaction in Spirocyclic Ketone and Amine Formation

The Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal, is a classic method for the formation of β-hydroxy esters. A variation of this reaction, the aza-Reformatsky reaction, utilizes imines as the electrophile to produce β-amino esters. This reaction can be applied to the synthesis of spirocyclic systems.

For instance, the reaction of a Reformatsky reagent derived from a cyclic α-bromo ester with an appropriate imine could potentially lead to the formation of a precursor that can be further cyclized to the 5-azaspiro[3.5]nonane skeleton. A specific example involves the reaction of a Reformatsky reagent from methyl 1-bromocyclohexanecarboxylate with N'-(arylmethylidene)benzohydrazides to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides researchgate.net. This demonstrates the feasibility of using Reformatsky-type reactions to construct the azaspiro[3.5]nonane core.

The key challenge in applying this methodology to the synthesis of this compound would be the selection of appropriate starting materials to yield the desired substitution pattern on the spirocyclic framework.

Synthetic Routes from Oxime and Amino-Alcohol Intermediates

The synthesis of azaspirocycles can also be achieved through pathways involving oxime and amino-alcohol intermediates. Domino radical bicyclization of oxime ethers has been shown to be an effective method for the synthesis of 1-azaspiro[4.4]nonane derivatives acs.org. This process involves the generation of an aryl radical which undergoes intramolecular cyclization onto the oxime ether, followed by a second cyclization to form the spirocyclic system acs.org. While this has been demonstrated for a different ring system, the underlying principles of radical cyclization could potentially be adapted for the synthesis of 5-azaspiro[3.5]nonanes.

Amino-alcohols are also valuable precursors for the synthesis of spirocyclic amines. For example, the synthesis of spiro-1,3-oxazolidin-2-ones can be achieved from amino-alcohols derived from steroids. This transformation often involves treatment with triphosgene (B27547) to form an isocyanate that spontaneously cyclizes. Such strategies highlight the utility of amino-alcohols as versatile building blocks in the construction of complex heterocyclic systems.

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective methods for the synthesis of the individual enantiomers of this compound is of significant importance, as the biological activity of chiral molecules often resides in a single enantiomer. Key strategies for achieving this include asymmetric synthesis and chiral resolution.

A primary approach to obtaining enantiomerically pure this compound is through the asymmetric reductive amination of the prochiral ketone, tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate. This transformation can be achieved using chiral catalysts or chiral reducing agents. Chiral Brønsted acids and chiral SPINOL-derived borophosphates have been successfully employed as catalysts in the asymmetric reductive amination of a variety of ketones, affording chiral amines with high enantioselectivity nih.govresearchgate.net. The choice of catalyst, amine source, and reducing agent (such as Hantzsch esters or boranes) is critical in controlling the stereochemical outcome of the reaction.

Another strategy involves the chiral resolution of a racemic mixture of this compound. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salts yields the individual enantiomers of the target compound. While effective, this method is often less efficient than asymmetric synthesis as it results in a theoretical maximum yield of 50% for the desired enantiomer.

The table below summarizes the key approaches for the stereoselective synthesis of this compound.

Method Description Key Reagents/Catalysts Advantages Disadvantages
Asymmetric Reductive Amination Direct conversion of a prochiral ketone to a chiral amine using a chiral catalyst or reagent.Chiral Brønsted acids, Chiral SPINOL borophosphates, Chiral metal complexes.High potential for enantioselectivity, atom-economical.Catalyst development can be challenging and expensive.
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers via the formation of diastereomeric salts.Chiral resolving agents (e.g., tartaric acid derivatives).Well-established and often reliable method.Maximum theoretical yield of 50% for the desired enantiomer.

Flow Chemistry and Scalable Protocols for Azaspiro[3.5]nonane Derivatives

The advancement of synthetic methodologies towards greater efficiency, safety, and scalability has led to an increased interest in the application of continuous flow chemistry for the production of complex molecules, including azaspiro[3.5]nonane derivatives. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles of flow chemistry can be applied to established synthetic routes for analogous spirocyclic amines. This section will explore potential flow chemistry approaches and scalable protocols for the synthesis of azaspiro[3.5]nonane derivatives, drawing upon methodologies for related heterocyclic compounds.

The advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates, make it a highly attractive strategy for the multi-step synthesis of pharmacologically relevant scaffolds. The modular nature of flow systems also allows for the telescoping of reaction sequences, minimizing the need for isolation and purification of intermediates, which can significantly shorten production times and reduce waste.

A plausible synthetic strategy for azaspiro[3.5]nonane derivatives that is amenable to a flow process often commences with a suitable cyclic ketone precursor, such as N-Boc-4-piperidone. Industrial-scale synthesis of this key starting material is well-established, often involving the reaction of 4-piperidone (B1582916) hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

One of the key transformations in the synthesis of spirocyclic amines is reductive amination. This reaction can be efficiently performed in a continuous flow setup. For instance, a packed-bed reactor containing a heterogeneous catalyst can be employed for the reductive amination of a spirocyclic ketone intermediate. The use of a continuous flow system for this step offers several benefits, including enhanced catalyst lifetime, improved safety by minimizing the handling of pyrophoric catalysts, and the ability to operate at elevated temperatures and pressures to drive the reaction to completion.

Photochemical reactions represent another area where flow chemistry offers significant advantages, particularly for the synthesis of complex cyclic systems. The precise control over irradiation time and the high surface-area-to-volume ratio in flow reactors enable efficient and selective photochemical transformations that are often difficult to achieve in batch processes. Photochemical routes to azaspiro compounds can be envisioned, potentially involving intramolecular cyclization reactions of suitably functionalized precursors.

The following table outlines a conceptual multi-step flow synthesis for an azaspiro[3.5]nonane derivative, highlighting the potential reaction conditions and the advantages of a continuous process.

StepTransformationProposed Flow Reactor SetupKey ParametersPotential Advantages in Flow
1Boc-protection of 4-piperidonePlug Flow Reactor (PFR)Residence Time, Temperature, StoichiometryImproved mixing and heat transfer, leading to higher yields and purity.
2Spirocycle formation (e.g., via Wittig or related olefination followed by cyclization)Heated Coil ReactorTemperature, Residence Time, Catalyst LoadingPrecise temperature control to minimize side reactions; potential for in-line purification.
3Functional group interconversion (e.g., reduction of a carbonyl)Packed-Bed Reactor with a solid-supported reducing agentFlow Rate, Temperature, PressureSafe handling of reducing agents; high conversion with minimized workup.
4Reductive AminationPacked-Bed Reactor with a hydrogenation catalyst (e.g., Pd/C)H₂ Pressure, Temperature, Flow RateEnhanced safety with gaseous reagents; continuous production with high throughput.
5DeprotectionAcidic Resin ColumnFlow Rate, TemperatureIn-line deprotection and purification, avoiding harsh acidic workups.

Detailed research into the continuous flow synthesis of buspirone, a drug containing a spirocycle, has demonstrated the feasibility of such approaches. For example, a ruthenium(II)-catalyzed hydrogen-borrowing reaction for the alkylation of a piperazine (B1678402) derivative has been successfully implemented in a flow system. This highlights the potential for applying similar catalytic methods to the synthesis of other spirocyclic amines.

The scalability of these protocols is a crucial consideration for industrial applications. Flow chemistry provides a more linear and predictable scale-up compared to batch processes. The productivity of a flow reactor can be increased by either extending the operation time or by "scaling out," which involves running multiple reactors in parallel. This modularity offers significant flexibility in production capacity.

The table below presents a summary of research findings on scalable batch syntheses of precursors and analogous spirocyclic compounds, which could be adapted for flow chemistry.

Compound/IntermediateSynthetic MethodScaleYieldReference
N-Boc-4-piperidoneBoc protection of 4-piperidone hydrochlorideMultigram>95%General synthetic knowledge
2,5-dioxa-8-azaspiro[3.5]nonaneMulti-step synthesis from 3-((benzylamino)methyl)oxetan-3-olNot specifiedHighPatent CN113214290A
7-oxo-2-azaspiro[3.5]nonaneTwo-step synthesisNot specified>82%Patent Application
Spirocyclic PyrrolidinesMulti-step synthesis from cyclic ketonesup to 100 g62-74%Scientific Publication

Derivatization Strategies and Scaffold Modification of 5 Azaspiro 3.5 Nonan 8 Amine

Functionalization of the Azaspiro[3.5]nonane Core

The functionalization of the azaspiro[3.5]nonane system is a versatile approach to creating diverse chemical libraries for drug discovery. The core structure contains multiple sites amenable to chemical modification, allowing for fine-tuning of physicochemical and biological properties.

The secondary amine at the 5-position of the azaspiro[3.5]nonane ring is a primary target for derivatization through N-alkylation and N-acylation. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing drug-like properties.

N-alkylation involves the introduction of alkyl groups onto the nitrogen atom. A common example is N-benzylation, which yields compounds like 5-Benzyl-5-azaspiro[3.5]nonan-8-amine. chemscene.com This strategy is also employed in related azaspiro scaffolds, where methylation has been achieved using reagents like methyl iodide with a cesium carbonate base. core.ac.uk

N-acylation introduces an acyl group, forming an amide linkage. This is a widely used technique to cap the nitrogen atom, influencing the molecule's potency and metabolic stability. nih.gov For instance, the nitrogen can be functionalized with a 2-(m-tolyl)ethanone group. vulcanchem.com In the development of GPR119 agonists based on the isomeric 7-azaspiro[3.5]nonane scaffold, optimization of the piperidine (B6355638) N-capping group was a key strategy. nih.gov Similarly, the primary amine at the 8-position can be acylated, as demonstrated by the synthesis of N-{5-azaspiro[3.5]nonan-8-yl}-2-(3,4-dichlorophenyl)acetamide. molport.com

Table 1: Examples of N-Alkylation and N-Acylation on Azaspiro[3.5]nonane Scaffolds
Modification TypeReagent/Group AddedResulting Structure/AnalogueReference
N-AlkylationBenzyl group5-Benzyl-5-azaspiro[3.5]nonan-8-amine chemscene.com
N-AlkylationMethyl IodideN-methylated 1-oxa-7-azaspiro core.ac.ukmdpi.comnonane core.ac.uk
N-Acylation2-(m-tolyl)ethanone1-(...)-2-(m-tolyl)ethanone derivative vulcanchem.com
N-Acylation2-(3,4-dichlorophenyl)acetyl chlorideN-{5-azaspiro[3.5]nonan-8-yl}-2-(3,4-dichlorophenyl)acetamide molport.com
N-AcylationAcetic AnhydrideN-acetylated 2-oxa-7-azaspiro[3.5]nonane mdpi.com

Beyond modifying the nitrogen atom, the carbon framework of the azaspiro[3.5]nonane system can also be functionalized. This allows for the introduction of additional points of diversity to modulate biological activity and physicochemical properties. One common strategy involves the introduction of a ketone, such as in 5-azaspiro[3.5]nonan-8-one. sigmaaldrich.com This ketone functionality serves as a synthetic handle for further transformations. For example, ketones on similar spirocyclic systems can undergo reductive amination to introduce new amine-containing substituents. vulcanchem.com Another demonstrated modification on a related scaffold is the reduction of a ketone to a hydroxyl group using sodium triacetoxyborohydride, yielding an alcohol derivative with high diastereoselectivity. core.ac.uk

Table 2: Functionalization on the Azaspiro[3.5]nonane Carbon Skeleton
Starting Functional GroupReaction TypeResulting Functional GroupReagentsReference
KetoneReductionAlcoholSodium triacetoxyborohydride core.ac.uk
KetoneReductive AminationAmineAryl aldehydes vulcanchem.com

Synthesis of Conjugates and Prodrug Derivatives of 5-Azaspiro[3.5]nonan-8-amine Analogues

The development of conjugates and prodrugs is a critical strategy in drug discovery to improve properties such as solubility, stability, and targeted delivery. The amine groups on the this compound scaffold provide ideal attachment points for creating such derivatives.

A conjugate can be formed by linking the core scaffold to another molecular entity. An example is the acylation of the 8-amine with 2-(3,4-dichlorophenyl)acetic acid to form N-{5-azaspiro[3.5]nonan-8-yl}-2-(3,4-dichlorophenyl)acetamide, effectively conjugating the spiroamine with a dichlorophenylacetamide moiety. molport.com

Prodrug strategies often involve derivatizing free amine groups to create moieties that are cleaved in vivo to release the active parent drug. Common prodrug approaches for amines include their conversion to amides, sulfonamides, or phosphonamides. google.com These modifications can enhance properties like oral bioavailability. Carbamate derivatives are another established prodrug form for amino groups. google.com While specific prodrugs of this compound are not detailed in the provided sources, these general principles are widely applied to amine-containing drug candidates.

Scaffold Hopping and Analog Design Based on Azaspiro[3.5]nonane

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. researchgate.net This approach is used to discover new patentable chemical series, improve properties, or escape from undesirable metabolic pathways. The azaspiro[3.5]nonane framework has served as both a starting point and a successful "hop" in drug design programs.

In the search for novel fatty acid amide hydrolase (FAAH) inhibitors, the 7-azaspiro[3.5]nonane core was identified as a superior scaffold compared to other spirocyclic systems, demonstrating excellent potency. researchgate.net This highlights the value of this particular spirocyclic arrangement.

Analog design based on this scaffold involves systematic modifications to optimize activity. In a program targeting the GPR119 receptor, a series of novel 7-azaspiro[3.5]nonane derivatives were designed and synthesized. nih.gov The optimization efforts focused on two key positions: the piperidine N-capping group and an appended aryl group, ultimately leading to a potent GPR119 agonist. nih.gov This demonstrates how the azaspiro[3.5]nonane framework can be systematically decorated to achieve desired biological effects. The exploration of isomers and related spirocycles, such as 2-oxa-7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane, is another facet of analog design in this chemical space. mdpi.comresearchgate.net

Investigation of Biological Activities and Molecular Interactions of 5 Azaspiro 3.5 Nonan 8 Amine Derivatives

Preclinical Evaluation of Pharmacological Activities

The preclinical assessment of 5-azaspiro[3.5]nonan-8-amine derivatives has revealed a broad spectrum of pharmacological activities. These investigations are crucial in identifying potential therapeutic applications and understanding the structure-activity relationships that govern their biological effects.

Antitumor Activity Research

Derivatives of the this compound scaffold have demonstrated notable potential as antitumor agents. One such derivative, known as PQR620, has been identified as a potent and selective inhibitor of mTORC1/2, a key regulator of cell growth and proliferation. PQR620 has shown the ability to prevent the growth of cancer cells across a panel of 66 different cell lines. In an in vivo study using an ovarian carcinoma mouse xenograft model, daily administration of PQR620 resulted in significant inhibition of tumor growth.

Another area of investigation involves azaspiranes, which have shown cytotoxic effects against multiple myeloma (MM) cell lines. The compound N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, also known as azaspirane, exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 1.25 μM in various MM cell lines osti.gov. This compound was also effective against dexamethasone-resistant, doxorubicin-resistant, and melphalan-resistant MM cells osti.gov. Furthermore, azaspirane induced apoptosis in drug-resistant MM cell lines and patient tumor cells osti.gov.

The cytotoxic activity of various other heterocyclic compounds containing spiro moieties has also been evaluated against several human cancer cell lines, indicating the potential of this chemical class in oncology research. For instance, certain N-aryl enamino amides and dihydropyrimidinethiones have been assessed for their cytotoxicity against AGS, MCF-7, and Hep-G2 cancer cell lines nih.gov.

Table 1: Cytotoxicity of Selected Spiro-Compound Derivatives Against Various Cancer Cell Lines
Compound TypeCell LineActivityReference
PQR620 (mTORC1/2 inhibitor)66 Cancer Cell Line PanelEfficiently prevented cancer cell growth
AzaspiraneMM.1S, U266, RPMI8226 (Multiple Myeloma)IC50: 0.5 - 1.25 μM osti.gov
N-aryl enamino amides/dihydropyrimidinethionesAGS, MCF-7, Hep-G2Compound 5 showed IC50 of 9.9 µM (AGS), 15.2 µM (MCF-7), 40.5 µM (Hep-G2) nih.gov

Antiviral Activity Research

The quest for novel antiviral agents has led to the investigation of this compound derivatives, with a particular focus on their activity against the Human Immunodeficiency Virus (HIV). Research has shown that certain spiro-β-lactams, designed through structural modulation of spiro-penicillanates, exhibit in vitro activity against HIV-1. Among the synthesized compounds, two spirocyclopentenyl-β-lactams were identified as having remarkable nanomolar activity against HIV-1.

Furthermore, the development of maturation inhibitors has been a key strategy in anti-HIV research. Bevirimat (BVM), a betulinic acid-derived compound, is known to block HIV-1 maturation. To address the issue of natural polymorphisms that confer resistance to BVM, medicinal chemistry efforts have focused on developing novel maturation inhibitors. Alkyl amine derivatives modified at the C-28 position of the BVM scaffold have been identified as being markedly more potent than BVM against an HIV-1 clade B clone. These derivatives also show robust antiviral activity against a variant of HIV-1 containing the V7A polymorphism in SP1, which is a common resistance mutation mdpi.com. One of these compounds also demonstrated strong inhibition against a multiclade panel of primary HIV-1 isolates mdpi.com.

The broader class of spiro compounds has been explored for a range of antiviral activities, suggesting that the this compound core could be a valuable starting point for the development of broad-spectrum antiviral agents.

Antimicrobial Activity Research

Derivatives incorporating the spirocyclic framework have been evaluated for their efficacy against various bacterial and fungal pathogens. Studies on spiro-4H-pyran derivatives have demonstrated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. One particular derivative, a cytosine derivative of spiroaminopyran, was found to be the most effective, especially against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with MIC values of 32 and 64 µg/mL, respectively drugbank.com.

In another study, spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives were synthesized and evaluated for their antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, and the yeast Candida albicans mdpi.com. Certain compounds within these series showed significant antimicrobial effects, with MIC values ranging from 375 to 3000 µg/mL for the most active compounds against the tested bacteria mdpi.com.

The antimicrobial potential of spiro compounds is a growing area of research, with various studies indicating that these structures can serve as a basis for the development of new antibacterial and antifungal agents.

Table 2: Antimicrobial Activity of Selected Spiro-Compound Derivatives
Compound TypeMicroorganismMIC (µg/mL)Reference
Spiroaminopyran-cytosine derivative (5d)Staphylococcus aureus (clinical isolate)32 drugbank.com
Spiroaminopyran-cytosine derivative (5d)Streptococcus pyogenes (clinical isolate)64 drugbank.com
Spiro[benzo[h]quinoline-7,3′-indoline]dione (4b, 4h)Enterococcus faecalis, Staphylococcus aureus375 - 3000 mdpi.com

Analgesic Activity Studies

The investigation of this compound derivatives has also extended to their potential as analgesic agents. A study on N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides revealed that these compounds exhibit antinociceptive activity. The synthesis of these spiroazetidin-2-ones was achieved through the Reformatsky reaction, and their pain-relieving properties were subsequently evaluated.

The broader field of pain research has explored various heterocyclic compounds for their analgesic effects. For instance, aza-bicyclic isoxazoline-acylhydrazone derivatives have shown significant antinociceptive activity in models of pain induced by acetic acid, formalin, and capsaicin. These compounds were also found to decrease mechanical hyperalgesia induced by carrageenan or Complete Freund's Adjuvant in mice. The mechanisms of action for some of these compounds appear to involve interactions with opioid and adrenergic systems, as well as TRPV1 pathways.

While direct studies on a wide range of this compound derivatives for analgesic activity are emerging, the promising results from related spirocyclic and aza-bicyclic compounds suggest that this is a valuable area for further investigation.

Molecular Mechanisms of Action and Target Identification

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. A significant area of this research focuses on their ability to inhibit specific enzymes that play critical roles in disease pathogenesis.

Enzyme Inhibition Studies (e.g., Renin, HIV Integrase, SHP2 Protease)

The diverse biological activities of this compound derivatives can often be attributed to their interaction with and inhibition of key enzymes.

Renin Inhibition: While specific studies on this compound derivatives as renin inhibitors are not extensively documented in the available literature, the design of potent, low molecular weight renin inhibitors is a significant area of research for the treatment of hypertension. Structure-based design approaches are employed to develop new series of inhibitors, such as N-(piperidin-3-yl)pyrimidine-5-carboxamides, which aim to enhance renin inhibitory activity nih.gov.

HIV Integrase Inhibition: The development of HIV-1 integrase inhibitors is a key strategy in antiretroviral therapy. These inhibitors work by blocking the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle. While direct inhibition of HIV integrase by this compound derivatives is an area for further exploration, the broader class of pyrazole-based compounds has been investigated as HIV inhibitors, with some identified as being active against HIV-1 replication in cellulo.

SHP2 Phosphatase Inhibition: A significant breakthrough has been the discovery of a potent SHP2 allosteric inhibitor incorporating a spirocyclic scaffold. The compound, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] drugbank.comtriazin-4(3H)-one, was characterized using structure-based design. SHP2 is a non-receptor protein tyrosine phosphatase that is a critical regulator in several cellular signaling pathways, including the MAPK pathway. Hyperactivation of SHP2 is associated with multiple developmental disorders and cancers, making it a key therapeutic target. The binding of this inhibitor to the allosteric site of SHP2 provides valuable insights for the design of future SHP2 inhibitors.

Table 3: Enzyme Inhibition by Spiro-Compound Derivatives
EnzymeCompound TypeActivity/MechanismReference
mTORC1/2PQR620Potent and selective inhibitor
SHP2 Phosphatase2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] drugbank.comtriazin-4(3H)-onePotent allosteric inhibitor

Receptor Modulation Research (e.g., Muscarinic Receptors, β-Adrenoceptors, Sodium Channel Proteins)

Research into the modulation of specific receptors is a cornerstone of modern pharmacology. For a novel compound class like this compound derivatives, a primary step would be to screen for binding affinity and functional activity at various G-protein coupled receptors (GPCRs) and ion channels.

Muscarinic Receptors: These receptors are crucial in the parasympathetic nervous system and are implicated in various physiological processes.

Binding Assays: Initial studies would involve radioligand binding assays to determine the affinity (Ki) of this compound derivatives for the five muscarinic receptor subtypes (M1-M5). This would identify which, if any, of the subtypes the compounds bind to.

Functional Assays: Following binding confirmation, functional assays, such as calcium flux or cAMP assays, would be employed to determine whether the compounds act as agonists, antagonists, or allosteric modulators at these receptors.

β-Adrenoceptors: As key components of the sympathetic nervous system, β-adrenoceptors are important targets for cardiovascular and respiratory diseases.

Screening: A similar screening process involving binding and functional assays would be necessary to characterize the interaction of this compound derivatives with β1, β2, and β3-adrenoceptor subtypes.

Sodium Channel Proteins: Voltage-gated sodium channels are critical for nerve and muscle function, making them important targets for local anesthetics, antiarrhythmics, and anticonvulsants.

Electrophysiology: Patch-clamp electrophysiology would be the primary technique to investigate the effects of these compounds on sodium channel function, determining if they act as blockers or modulators of channel gating.

Currently, no public data exists to populate a table of receptor binding affinities or functional activities for this compound derivatives.

Modulation of Cellular Signaling Pathways (e.g., Wnt/β-catenin, NF-κB, PI3K/Akt Pathways)

Understanding how a compound affects intracellular signaling pathways is vital for elucidating its mechanism of action and potential therapeutic applications, particularly in areas like oncology and immunology.

Wnt/β-catenin Pathway: Dysregulation of this pathway is heavily implicated in various cancers. Investigation into the effects of this compound derivatives would typically involve reporter gene assays to measure TCF/LEF transcriptional activity, and western blotting to assess the levels of key proteins like β-catenin.

NF-κB Pathway: This pathway is a central mediator of inflammation. Studies would focus on whether the compounds can inhibit the activation of NF-κB, for instance, by preventing the degradation of IκBα or the nuclear translocation of NF-κB subunits.

PI3K/Akt Pathway: This is a critical pathway for cell survival and proliferation. The impact of the compounds on this pathway would be assessed by measuring the phosphorylation status of Akt and downstream targets like mTOR.

Without experimental data, it is not possible to provide specific findings on the modulation of these pathways by this compound derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, a systematic SAR investigation would involve synthesizing and testing a variety of analogues.

Key modifications would likely include:

Substitution on the amine: Introducing different alkyl or aryl groups to the 8-amine could significantly impact receptor binding or cellular activity.

Modification of the spirocyclic core: Altering the ring sizes or introducing substituents on the azaspiro[3.5]nonane framework could influence the compound's three-dimensional shape and, consequently, its biological activity.

Stereochemistry: The stereocenters in the molecule would be important to investigate, as different enantiomers or diastereomers often exhibit distinct biological profiles.

A hypothetical SAR table is presented below to illustrate how such data would be organized. Please note that the data in this table is purely illustrative and not based on experimental results.

Compound IDR1 (on 8-amine)R2 (on azaspiro core)Biological Activity (IC50, µM)
5AN8A-001HH>100
5AN8A-002MethylH50
5AN8A-003PhenylH10
5AN8A-004H4-Fluoro>100

In Vitro and In Vivo (Non-Human) Assay Development for Activity Profiling

A robust and relevant set of assays is crucial for profiling the activity of a new chemical series.

In Vitro Assays:

Target-based assays: These would include the receptor binding and functional assays, as well as enzyme inhibition assays mentioned previously.

Cell-based assays: A panel of cell lines representing different disease models (e.g., cancer cell lines, inflammatory cell models) would be used to assess the antiproliferative, anti-inflammatory, or other cellular effects of the compounds. High-content screening could be employed to analyze multiple cellular parameters simultaneously.

In Vivo (Non-Human) Assays:

Pharmacokinetic studies: Initial in vivo work would involve determining the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of promising compounds in animal models (e.g., mice, rats).

Efficacy studies: Depending on the in vitro activity profile, relevant animal models of disease would be used. For example, if a compound shows potent anti-inflammatory activity in vitro, it might be tested in a mouse model of arthritis or inflammatory bowel disease.

The development of these assays for this compound derivatives would be contingent on identifying a confirmed biological activity in initial screening campaigns.

Computational and Theoretical Studies on 5 Azaspiro 3.5 Nonan 8 Amine Systems

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational to understanding the three-dimensional (3D) nature of a molecule, which is critical for its biological activity. For 5-Azaspiro[3.5]nonan-8-amine, these studies reveal the preferred spatial arrangements of its atoms and the energy landscape associated with transitions between different conformations. The inherent rigidity of the spirocyclic scaffold, where the azetidine (B1206935) and cyclohexane (B81311) rings are joined by a single spiro atom, significantly restricts the molecule's conformational freedom compared to more flexible linear or monocyclic structures. nih.govtandfonline.comnih.gov

The cyclohexane ring in the this compound system is expected to adopt a stable chair conformation to minimize steric and torsional strain. In this conformation, the amine substituent at the C8 position can exist in either an axial or an equatorial orientation. Computational energy calculations are employed to determine the relative stability of these two conformers. Typically, for a bulky substituent like an amine group, the equatorial position is energetically favored to reduce 1,3-diaxial interactions. researchgate.net

Molecular mechanics calculations can be used to estimate the potential energies of different conformers. The relative energies determine the population of each conformer at equilibrium, which is crucial for understanding how the molecule will present itself to a biological target.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerAmine Group OrientationRelative Energy (kcal/mol)Boltzmann Population (%) at 298K
Chair-EquatorialEquatorial0.0095.3
Chair-AxialAxial2.104.7
Twist-Boat-5.50<0.1

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules. These methods are used to optimize the geometry of this compound and to calculate a wide range of molecular properties. DFT studies can confirm the conformational preferences suggested by molecular mechanics and provide detailed information about bond lengths, bond angles, and charge distributions. researchgate.netnih.govacs.org

For this compound, DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to identify regions that are rich or poor in electrons, which is crucial for predicting non-covalent interactions with biological targets. nih.govmdpi.com

Table 2: Hypothetical DFT-Calculated Properties for the Equatorial Conformer of this compound (B3LYP/6-311++G(d,p) level)
PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment1.8 Debye
Mulliken Charge on Amino Nitrogen-0.65 e

In Silico Screening and Virtual Ligand Design

The unique 3D structure of the this compound scaffold makes it an attractive candidate for in silico screening and virtual ligand design. enamine.net Virtual screening involves the computational screening of large libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govmdpi.com The this compound core can be used as a template to design a focused library of derivatives with diverse substituents.

These virtual libraries can then be screened against various protein targets implicated in disease. Structure-based virtual screening, which requires the 3D structure of the target protein, can be used to dock the designed ligands into the binding site and score their potential interactions. mdpi.com Alternatively, ligand-based virtual screening can be employed when the target structure is unknown. This method uses the properties of known active ligands to identify new compounds with similar characteristics. nih.govcam.ac.uk The goal is to identify novel chemotypes that can serve as starting points for drug discovery programs. nih.gov

Binding Mode Predictions and Protein-Ligand Interaction Analysis

Once a potential protein target is identified through virtual screening, molecular docking studies are performed to predict the binding mode of this compound and its derivatives. mdpi.com Docking algorithms place the ligand into the active site of the protein in various orientations and conformations and score the resulting complexes based on their predicted binding affinity. nih.gov

A detailed analysis of the predicted protein-ligand interactions is then carried out. uni-leipzig.devolkamerlab.org This involves identifying key interactions such as hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces. nih.gov For this compound, the basic amine group is likely to act as a hydrogen bond donor or to form a salt bridge with acidic residues in the protein's active site. The spirocyclic hydrocarbon framework can engage in favorable hydrophobic interactions. Understanding these interactions at an atomic level is crucial for explaining the molecule's biological activity and for guiding further optimization. mdpi.com

Table 3: Hypothetical Predicted Interactions of this compound with a Kinase Target
Functional Group of LigandInteracting Residue of ProteinInteraction TypeDistance (Å)
Amino Group (-NH2)Aspartic Acid 145 (ASP145)Hydrogen Bond / Salt Bridge2.8
Azetidine NitrogenGlutamic Acid 102 (GLU102)Hydrogen Bond (with backbone C=O)3.1
Cyclohexane RingValine 55 (VAL55)Hydrophobic Interaction3.9
Cyclohexane RingLeucine 128 (LEU128)Hydrophobic Interaction4.2

Pharmacophore Modeling and Lead Optimization through Computational Approaches

Pharmacophore modeling is a powerful computational technique used in lead optimization. patsnap.com A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. nih.govacs.org Based on the predicted binding mode of this compound, a pharmacophore model can be generated. scispace.com This model might include features like a hydrogen bond acceptor, a hydrogen bond donor, a positive ionizable feature, and hydrophobic regions. nih.govacs.org

This pharmacophore model can then be used to guide the computational design of new analogs with improved potency and selectivity. patsnap.comfrontiersin.org For example, modifications can be made to the this compound scaffold to better match the pharmacophore features or to introduce new interactions with the target protein. Computational methods can predict how these modifications will affect the binding affinity and other properties, allowing for the prioritization of the most promising compounds for synthesis and testing. nih.govnih.govescholarship.org This iterative cycle of computational design and experimental validation is a cornerstone of modern lead optimization. patsnap.com

Table 4: Hypothetical Lead Optimization of this compound Scaffold
CompoundModificationPredicted Binding Affinity (pIC50)Rationale
Lead (this compound)-6.5Initial hit
Analog 1N-methylation of azetidine6.2Potential steric clash
Analog 2Addition of a hydroxyl group to cyclohexane7.1Forms new hydrogen bond with Serine 89
Analog 3Replacement of amino group with guanidinium7.5Enhanced electrostatic interaction with ASP145

Future Research Directions and Translational Perspectives for 5 Azaspiro 3.5 Nonan 8 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and sustainable synthetic routes is paramount for the widespread adoption of the 5-azaspiro[3.5]nonane scaffold in drug discovery. While literature on the specific synthesis of 5-Azaspiro[3.5]nonan-8-amine is scarce, methodologies for constructing related azaspirocycles can inform future strategies. Current research often focuses on multi-step sequences that may not be amenable to large-scale production.

Future efforts will likely concentrate on domino or cascade reactions that can build the core structure in a single step from simpler starting materials. For instance, radical bicyclization processes have been successfully used to create other azaspiro[4.4]nonane systems and could be adapted. acs.org Another approach involves the intramolecular cyclization of suitably functionalized precursors. A patented method for a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, involves reacting a substituted oxetane (B1205548) with chloroacetyl chloride, followed by an intramolecular cyclization and subsequent reduction steps. google.com

From a sustainability perspective, the focus will be on "green chemistry" principles. This includes minimizing the number of synthetic steps, reducing waste, and utilizing less hazardous reagents and solvents. The development of catalytic methods, including biocatalysis, could provide more environmentally benign pathways to key intermediates.

Table 1: Comparison of Synthetic Strategy Goals

Traditional Approach Future (Sustainable) Approach
Multi-step linear synthesis Convergent or domino/cascade reactions
Stoichiometric reagents Catalytic (metal or enzyme-based) methods
Use of protecting groups Protecting-group-free synthesis
High waste generation (low atom economy) High atom economy, minimal waste

Advanced Bioisosteric Replacement Strategies Utilizing Azaspiro[3.5]nonane

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. digitellinc.comnih.gov The azaspiro[3.5]nonane scaffold is an excellent example of a three-dimensional, saturated bioisostere for more common, planar cyclic amines like piperidine (B6355638). univ.kiev.ua

The "Escape from Flatland" concept in drug design advocates for increasing the three-dimensional character (sp3-richness) of drug candidates. univ.kiev.ua This shift away from flat, aromatic structures often leads to improved physicochemical properties, such as increased solubility and better metabolic stability, while potentially reducing off-target toxicity. tcichemicals.com Spirocyclic systems, by virtue of their rigid, non-planar geometry, introduce novel vectors for substituent placement, allowing for more precise interaction with biological targets. The replacement of a piperidine ring with a 7-oxa-2-azaspiro[3.5]nonane fragment in analogues of the anesthetic drug Bupivacaine, for example, resulted in enhanced activity and a longer duration of action. univ.kiev.ua

Table 2: Property Comparison of Piperidine vs. Azaspiro[3.5]nonane Scaffolds

Property Piperidine Azaspiro[3.5]nonane Rationale for Improvement
Planarity Low (Chair/Boat Conformations) Low (Rigid 3D Structure) The spirocyclic nature introduces a fixed quaternary center, enhancing structural rigidity and 3D character.
sp3 Carbon Count 5 8 Increased saturation can improve solubility and metabolic stability while reducing non-specific binding.
Novel Exit Vectors 2 (Axial/Equatorial) Multiple The spirocyclic core provides distinct spatial orientations for substituents, enabling finer tuning of target interactions.

| Metabolic Stability | Susceptible to oxidation | Potentially improved | The quaternary spiro-carbon can block common sites of metabolic oxidation observed in simpler cyclic amines. univ.kiev.ua |

Development of this compound Derivatives as Molecular Probes

Molecular probes, particularly those labeled with positron-emitting radionuclides for Positron Emission Tomography (PET), are crucial tools for non-invasively visualizing and quantifying biological processes in vivo. nih.govbohrium.com The development of novel PET probes allows for better disease diagnosis, patient stratification, and monitoring of therapeutic response. nih.govfrontiersin.org

Derivatives of this compound are promising candidates for development as molecular probes. The scaffold's properties—low molecular weight, high sp3 character, and synthetic tractability—make it an attractive starting point. The amine functional group provides a convenient handle for attaching a variety of functional moieties, including chelators for radiometals or precursors for radiohalogenation (e.g., with Fluorine-18).

For example, a novel 18F-labeled small molecule was recently developed as a PET probe for imaging the mesenchymal-epithelial transition factor (c-Met), a receptor often overexpressed in cancers. nih.gov This probe demonstrated favorable properties, including high stability, high target affinity, and excellent tumor imaging capabilities. nih.gov By analogy, a derivative of this compound could be functionalized and radiolabeled to target other proteins of interest, such as G-protein coupled receptors (GPCRs) or enzymes. The rigid scaffold could help optimize the binding orientation of the pharmacophore to its target, leading to high affinity and selectivity.

Table 3: Key Characteristics for a PET Molecular Probe and the Potential of Azaspiro[3.5]nonane Derivatives

Characteristic Description Relevance of Azaspiro[3.5]nonane Scaffold
High Target Affinity & Selectivity Binds strongly to the intended biological target with minimal off-target binding. The rigid 3D structure allows for precise positioning of binding motifs, potentially increasing affinity and selectivity.
Favorable Pharmacokinetics Rapidly reaches the target tissue and clears from non-target tissues. The scaffold's sp3-richness can be tuned to optimize lipophilicity, influencing biodistribution and clearance.
Blood-Brain Barrier (BBB) Penetration Required for imaging targets within the central nervous system. Physicochemical properties can be modified to enhance BBB permeability if needed.
Metabolic Stability The probe should remain intact in vivo for the duration of the imaging study. The spirocyclic core can enhance stability against metabolic degradation.

| Synthetic Accessibility | The probe and its labeling precursor must be readily synthesizable. | The amine handle allows for straightforward conjugation and development of a one-step radiosynthesis. nih.gov |

Integration into Phenotypic and Target-Based Drug Discovery Pipelines

Modern drug discovery employs two primary screening strategies: target-based and phenotypic. drugtargetreview.comsciltp.com Both approaches can benefit from compound libraries built around novel scaffolds like this compound.

Target-Based Screening involves testing compounds for their ability to modulate a specific, known biological target (e.g., an enzyme or receptor). sciltp.comsciltp.com A library of this compound derivatives would be designed to present diverse chemical functionalities in the unique spatial arrangements dictated by the spirocyclic core. This allows for a systematic exploration of the target's binding pocket, potentially identifying hits with novel binding modes and high potency.

Phenotypic Screening , in contrast, is target-agnostic. sciltp.com It involves testing compounds in complex biological systems like cells or whole organisms to identify agents that produce a desired change in phenotype (e.g., stopping cancer cell proliferation), without a preconceived notion of the target. technologynetworks.com The structural novelty and three-dimensionality of azaspiro[3.5]nonane derivatives make them ideal for phenotypic screens, as they may interact with novel targets or pathways that would be missed by screens focused on known target classes. A hit from a phenotypic screen would then undergo target deconvolution studies to identify its mechanism of action. technologynetworks.com

The distinct properties of the this compound scaffold make it a valuable addition to both screening decks, increasing the chemical diversity available to discover first-in-class or best-in-class medicines.

Table 4: Role of this compound Derivatives in Drug Discovery Pipelines

Screening Approach Description Application of Azaspiro[3.5]nonane Library
Target-Based Screening Hypothesis-driven; tests compounds against a known protein target. drugtargetreview.com The library's 3D diversity can uncover novel interactions within a known binding site, leading to potent and selective modulators.

| Phenotypic Screening | Target-agnostic; tests compounds for a desired effect in a complex biological system. sciltp.com | The scaffold's novelty increases the probability of discovering compounds with unprecedented mechanisms of action. |

Q & A

Q. How can factorial design be applied to optimize the synthesis of 5-Azaspiro[3.5]nonan-8-amine?

  • Methodological Answer : Factorial design enables systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:
VariableLow LevelHigh Level
Temperature80°C120°C
SolventDMFTHF
Catalyst5 mol%10 mol%
By analyzing interactions between variables, researchers can maximize yield while minimizing side products. Pre-experimental designs (e.g., screening experiments) help narrow parameter ranges before full factorial analysis .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign spirocyclic proton environments and confirm amine protonation states.
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and detect trace impurities.
    Cross-validation using multiple techniques (e.g., NMR + MS) ensures structural integrity and reproducibility .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to exploit solubility differences.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar byproducts.
    Monitor purity via TLC or HPLC at each step to optimize solvent systems .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations calculate transition-state energies to predict regioselectivity in reactions (e.g., alkylation or acylation). COMSOL Multiphysics integrates AI-driven parameter optimization for reaction kinetics, enabling virtual screening of reaction pathways before lab validation .

Q. How to resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using both enzyme inhibition (e.g., kinase assays) and cell-based viability tests.
  • Meta-Analysis : Pool data from independent studies to identify outliers or confounding variables (e.g., solvent effects).
  • Structural-Activity Relationship (SAR) Studies : Compare analogs (see table below) to isolate structural determinants of activity:
CompoundSubstituentBioactivity (IC₅₀)
This compoundH10 µM
5-Benzyl derivativeBenzyl2 µM
Sulfonyl variantSO₂CH₃>100 µM
Such comparisons clarify whether activity variations arise from steric or electronic effects .

Q. How to assess nitrosamine impurity risks during synthesis?

  • Methodological Answer : Follow EMA guidelines:

Synthesize Reference Standards : Attempt nitrosamine formation under forced degradation (e.g., acidic/oxidizing conditions).

Justify Absence : If synthesis fails, provide evidence (e.g., steric hindrance in the parent amine, stability data) to argue low risk.

Confirmatory Testing : Use LC-MS/MS with a limit of detection ≤1 ppm for trace analysis .

Q. What experimental frameworks support hypothesis-driven SAR studies for spirocyclic amines?

  • Methodological Answer :
  • Theoretical Scaffolding : Use quantum mechanical calculations to prioritize synthetic targets based on predicted binding affinities.
  • Iterative Synthesis : Modify substituents (e.g., alkyl chains, aryl groups) in a stepwise manner, guided by bioassay feedback.
  • Data Integration : Combine computational predictions, synthetic yields, and bioactivity into a unified database for pattern recognition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.